Rac-2-(1-adamantyl)-2-aminoethanol
Description
Rac-2-(1-adamantyl)-2-aminoethanol is a chiral adamantane derivative featuring both amino and hydroxyl functional groups. Its synthesis involves cobalt(II)-mediated alkylation of β-ketoesters followed by enzymatic resolution using Pseudomonas cepacea to separate enantiomers .
Properties
IUPAC Name |
2-(1-adamantyl)-2-aminoethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO/c13-11(7-14)12-4-8-1-9(5-12)3-10(2-8)6-12/h8-11,14H,1-7,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBUUJKSRVMGCEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(CO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111749-17-8 | |
| Record name | 2-(adamantan-1-yl)-2-aminoethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Rac-2-(1-adamantyl)-2-aminoethanol typically involves the reaction of 1-adamantylamine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions often include moderate temperatures and pressures to ensure optimal yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as continuous flow reactors and automated systems are employed to enhance production rates and maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions: Rac-2-(1-adamantyl)-2-aminoethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide facilitate substitution reactions.
Major Products:
Oxidation: Formation of adamantyl ketones or aldehydes.
Reduction: Formation of secondary or tertiary adamantyl amines.
Substitution: Formation of adamantyl halides or esters.
Scientific Research Applications
Rac-2-(1-adamantyl)-2-aminoethanol is a chemical compound belonging to the amino alcohol class, characterized by an adamantyl group attached to an aminoethanol moiety. It has potential applications across various scientific fields, including medicinal chemistry and biochemistry. Studies suggest that similar compounds interact with G-protein coupled receptors or other signaling proteins, influencing cellular responses like proliferation and migration.
Scientific Research Applications
This compound has garnered interest for its potential applications in several scientific fields:
- Medicinal Chemistry The presence of the adamantyl group enhances the compound's lipophilicity and biological activity. It exhibited significant antiviral activity against the A-2 Victoria virus in chick embryo models.
- Asymmetric Synthesis Chiral amino alcohols, including derivatives of this compound, are used as organic catalysts, chiral ligands, and chirality transfer agents in asymmetric synthesis .
- Synthesis of Amino Alcohols this compound can be used in the synthesis of enantiopure 1,2-amino-ethanols, which are important for preparing biologically active drugs .
Synthesis and Production
This compound can be synthesized through organic chemistry methods involving the reaction of adamantyl derivatives with amino alcohols. One method involves converting 2-(1-adamantyl)acetoacetate into rac-(1-adamantyl)glycine and this compound . Enantiopure amino alcohols can be synthesized via regio- and stereoselective ring-opening of aryl, pyridyl, and adamantyl oxiranes, followed by reduction of azides without racemization .
Data and Properties
This compound has a distinct molecular structure:
- It contains one nitrogen atom and one oxygen atom, along with carbon and hydrogen atoms.
- The adamantyl group enhances its lipophilicity.
Potential Interactions
The mechanism of action for this compound primarily involves its interaction with biological molecules:
- Compounds with similar structures often interact with G-protein coupled receptors or other signaling proteins.
- These interactions can influence cellular responses such as proliferation and migration.
Further Research
Mechanism of Action
The mechanism of action of Rac-2-(1-adamantyl)-2-aminoethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group enhances the compound’s stability and lipophilicity, facilitating its penetration into biological membranes. The aminoethanol moiety can form hydrogen bonds and electrostatic interactions with target molecules, modulating their activity and function.
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Selected Adamantane Derivatives
Solubility and Bioavailability
- The amino and hydroxyl groups in this compound increase polarity compared to analogs like AdEtOH or 1-adamantanemethylamine. This aligns with Lipinski’s rule for drug-likeness (e.g., hydrogen bond donors/acceptors) .
Biological Activity
Rac-2-(1-adamantyl)-2-aminoethanol is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.
Synthesis of this compound
This compound can be synthesized through various methods, including the reaction of adamantyl derivatives with amino acids or their derivatives. The process typically involves the use of protecting groups to facilitate selective reactions, followed by deprotection steps to yield the final product. The structural characteristics of this compound contribute significantly to its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored in several studies, focusing on its antimicrobial , anti-inflammatory , and cytotoxic properties.
Antimicrobial Activity
Research indicates that derivatives of adamantane, including this compound, exhibit antimicrobial properties. In vitro studies have shown that these compounds demonstrate significant activity against various strains of bacteria and fungi. For instance, a study found that certain adamantane derivatives displayed notable efficacy against Gram-positive bacteria such as Bacillus subtilis and the yeast Candida albicans .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been assessed using models such as the carrageenan-induced paw edema method in rats. Compounds similar to this compound have shown dose-dependent anti-inflammatory effects, suggesting that this compound may also possess similar properties .
Cytotoxic Activity
Cytotoxicity studies indicate that this compound may have selective cytotoxic effects on cancer cells. It has been observed to induce apoptosis in specific cancer cell lines while sparing normal cells, which is a desirable characteristic in cancer therapeutics .
Case Studies and Research Findings
Several case studies have highlighted the biological activities of this compound and its derivatives:
- Study on Antimicrobial Activity : A comprehensive evaluation of 2-(1-adamantyl)-5-substituted oxadiazoles demonstrated their antimicrobial efficacy, particularly against Gram-positive bacteria. Compounds derived from this compound showed moderate to good activity against these pathogens .
- Anti-inflammatory Evaluation : In a controlled study using the carrageenan-induced paw edema model, specific derivatives exhibited significant anti-inflammatory effects, providing a foundation for further exploration into their therapeutic applications .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
